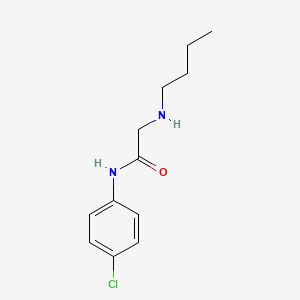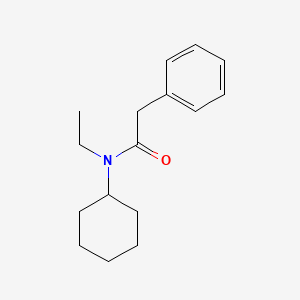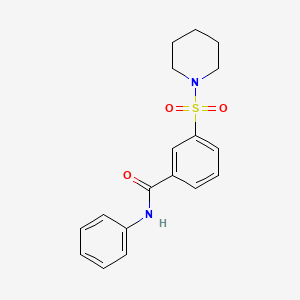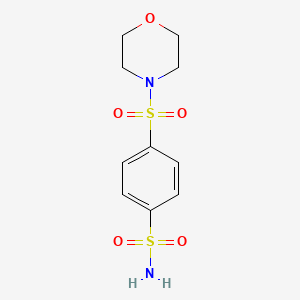
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to have a unique mechanism of action, making it a promising candidate for drug development.
Mécanisme D'action
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide works by inhibiting the activity of an enzyme called 15-lipoxygenase (15-LOX), which is involved in the production of inflammatory mediators and cancer-promoting molecules. By inhibiting 15-LOX, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide reduces inflammation and slows down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of various diseases. N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been extensively studied, with a large body of scientific literature available. However, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide also has some limitations. It has poor solubility in water, making it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of 15-LOX. Another area of interest is the investigation of N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of more efficient synthesis methods for N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide could lead to its wider use in research and drug development.
Méthodes De Synthèse
The synthesis of N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide involves a multi-step process, starting with the reaction of 4-chlorobenzoyl chloride with butylamine to form N~2~-butyl-4-chlorobenzamide. This intermediate is then reacted with glycine to form N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide, which is the final product.
Applications De Recherche Scientifique
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have a broad spectrum of activity against various cancer types, including lung, breast, and colon cancer. N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(butylamino)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJAOIZHOJDSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-4'-chloroacetanilide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)


![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)


![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)